3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1511696-89-1
VCID: VC3191354
InChI: InChI=1S/C12H9ClN2O3/c1-18-10-5-3-2-4-7(10)9-6-8(12(16)17)11(13)15-14-9/h2-6H,1H3,(H,16,17)
SMILES: COC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid

CAS No.: 1511696-89-1

Cat. No.: VC3191354

Molecular Formula: C12H9ClN2O3

Molecular Weight: 264.66 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid - 1511696-89-1

Specification

CAS No. 1511696-89-1
Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
IUPAC Name 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid
Standard InChI InChI=1S/C12H9ClN2O3/c1-18-10-5-3-2-4-7(10)9-6-8(12(16)17)11(13)15-14-9/h2-6H,1H3,(H,16,17)
Standard InChI Key MEWQXYOWVPMGIE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl
Canonical SMILES COC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl

Introduction

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid is a complex organic compound featuring a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. This compound is specifically substituted with a chlorine atom at the 3-position and a 2-methoxyphenyl group at the 6-position. Its molecular formula is C12H9ClN2O3, and it has a molecular weight of approximately 264.66 g/mol .

Synthesis Methods

The synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include the use of chlorinating agents like phosphorus oxychloride or thionyl chloride, and sodium hydroxide under controlled temperatures to optimize yield and purity. Advanced techniques such as continuous flow chemistry can enhance efficiency and scalability in industrial settings.

Potential Biological Activity

This compound has been studied for its potential as a p38 mitogen-activated protein kinase inhibitor, which could be beneficial in treating autoimmune and inflammatory diseases. Its unique structure allows it to serve as a probe in biochemical assays to study enzyme inhibition and cellular processes.

Mechanism of Action

The mechanism by which 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors within cells. This binding can modulate biochemical pathways, influencing processes like cell signaling and gene expression.

Use in Synthesis

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid was used during the synthesis of minaprine, a compound with potential therapeutic applications. It can be lithiated using lithium 2,2,6,6-tetramethylpiperidide, facilitating further chemical transformations.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acidChlorine at 3-position, methoxy at 2-position on phenyl ringEnhanced electronic properties due to methoxy group
3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acidChlorine at 3-position, methoxy at 3-position on phenyl ringDifferent electronic properties due to methoxy position
3-Chloro-6-(4-hydroxyphenyl)pyridazine-4-carboxylic acidHydroxy group instead of methoxyHydroxy group may alter solubility and reactivity
3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acidChlorine at both positionsIncreased halogen content may enhance reactivity

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